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Compound of Interest

Compound Name: 3-Cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B1592769 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-1H-pyrazol-
5-amine

Foreword: Navigating the Uncharted
In the landscape of drug discovery and materials science, the 3-aminopyrazole scaffold is a

privileged structure, serving as the core of numerous kinase inhibitors, receptor modulators,

and other biologically active agents.[1][2] The introduction of a cyclopentyl group at the 3-

position is a strategic modification intended to modulate lipophilicity, metabolic stability, and

target engagement. While its cyclopropyl analog is well-documented, 3-Cyclopentyl-1H-
pyrazol-5-amine represents a frontier molecule with scant direct characterization in public

literature.

This guide, therefore, is structured not as a static data sheet but as a comprehensive

methodological and predictive framework. It is designed for the research scientist and drug

development professional, providing not just predicted values based on expert analysis of

analogous structures, but more critically, the robust experimental protocols required to

definitively characterize this molecule. We will explore the causality behind each experimental

choice, ensuring that the described workflows are self-validating and grounded in authoritative

standards.

Section 1: Molecular Identity and Predicted
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The first step in characterizing any novel compound is to establish its fundamental identity and

predict its behavior in biological and chemical systems. The following properties are calculated

or extrapolated from closely related analogs to provide a baseline for experimental work.

Table 1: Predicted Physicochemical Properties of 3-Cyclopentyl-1H-pyrazol-5-amine
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Property Predicted Value
Rationale & Key
Considerations

Molecular Formula C₈H₁₃N₃
Derived from the chemical

structure.

Molecular Weight 151.21 g/mol

Calculated from the atomic

weights of the constituent

atoms.[3]

Predicted XLogP3 ~1.1 - 1.5

The cyclopentyl group

significantly increases

lipophilicity compared to its

cyclopropyl analog (XLogP3

~0.4)[4]. This value is an

estimate based on adding the

hydrophobic contribution of a

cyclopentyl moiety. An

accurate LogP is critical for

predicting membrane

permeability and solubility.[5]

Predicted pKa ~5.5 - 6.0 (for the amine)

The 5-amino group on the

pyrazole ring is basic. This

predicted range is typical for

aminopyrazoles and is crucial

as the ionization state dictates

solubility, receptor interaction,

and off-target effects at

physiological pH (7.4).[6][7]

Predicted Aqueous Solubility Low to Moderate

The increased lipophilicity from

the cyclopentyl group suggests

that solubility will be lower than

smaller analogs. Solubility is

highly pH-dependent due to

the basic amine; it is expected

to be higher at pH values

below the pKa.[8]
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Section 2: Definitive Characterization: Experimental
Protocols
Predictions provide a hypothesis; experimentation provides the proof. The following section

details the gold-standard and high-throughput protocols for determining the critical

physicochemical parameters of 3-Cyclopentyl-1H-pyrazol-5-amine.

Determination of Aqueous Solubility
Poor aqueous solubility is a primary cause of failure for drug candidates.[9] Therefore, its

accurate determination is paramount. We will describe two complementary methods: the

thermodynamic "shake-flask" method for definitive equilibrium data and a kinetic method for

higher-throughput screening.

This method is considered the gold standard for determining equilibrium solubility, reflecting the

true saturation point of the compound.[8][10]

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., Phosphate-

Buffered Saline, PBS, pH 7.4) for an extended period until equilibrium is reached between the

dissolved and undissolved compound.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 3-Cyclopentyl-1H-pyrazol-5-amine (e.g., 2-5

mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial. The presence of visible

solid material throughout the experiment is essential.

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled

environment (typically 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true

equilibrium is achieved.

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid

settle. Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any

solid particles. Centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a low-binding

filter (e.g., 0.22 µm PVDF) is required.
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Quantification: Dilute the clarified supernatant in a suitable solvent (e.g., acetonitrile/water).

Analyze the concentration of the dissolved compound using a validated HPLC-UV method

against a standard curve of known concentrations.

Validation: The presence of undissolved solid at the end of the experiment confirms that the

measured concentration represents the saturation solubility.

Causality Insight: The 24-48 hour incubation period distinguishes this from kinetic methods. It

allows for any metastable solid forms to convert to the most stable, least soluble form,

providing a "worst-case" and most accurate solubility value for development purposes.
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Identify Half-Equivalence Point

pKa = pH at Half-Equivalence

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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